molecular formula C9H18 B213026 2,6-Dimethylhept-3-ene CAS No. 2738-18-3

2,6-Dimethylhept-3-ene

Cat. No. B213026
CAS RN: 2738-18-3
M. Wt: 126.24 g/mol
InChI Key: KDISTZUHDQPXDE-UHFFFAOYSA-N
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Description

2,6-Dimethylhept-3-ene is a chemical compound with the molecular formula C9H18 . It has a molecular weight of 126.239 Da . The compound is also known by other names such as 3-Heptene, 2,6-dimethyl-, and its CAS Registry Number is 2738-18-3 .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethylhept-3-ene can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is based on structures generated from information available in databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethylhept-3-ene include a molecular formula of CH, an average mass of 126.239 Da, and a monoisotopic mass of 126.140854 Da .

Scientific Research Applications

  • Chemical Synthesis and Transformation:

    • Kilbas, Azizoglu, and Balcı (2006) discuss the synthesis of isomers related to 2,6-Dimethylhept-3-ene, highlighting the incorporation of an allene unit into α-pinene and the subsequent transformation mechanisms involved (Kilbas, Azizoglu, & Balcı, 2006).
  • Ene Reactions and Isotope Effects:

    • Singleton et al. (2003) investigated the ene reactions of singlet oxygen with alkenes, including compounds similar to 2,6-Dimethylhept-3-ene, providing insights into the reaction mechanisms and isotope effects (Singleton et al., 2003).
  • Structural and Conformational Studies:

    • Akther et al. (2016) synthesized and analyzed the structures of dimethyl metacyclophanes, contributing to the understanding of conformational behaviors of molecules related to 2,6-Dimethylhept-3-ene (Akther et al., 2016).
  • Synthesis of Related Compounds:

    • Almássy et al. (2002) developed a methodology for the synthesis of 2,6-dimethyltropone, which is related to 2,6-Dimethylhept-3-ene, showcasing a new method for creating compounds with potential applications in antiviral medication synthesis (Almássy et al., 2002).
  • Catalysis and Reaction Mechanisms:

    • Li, Widjaja, and Garland (2003) studied the catalytic hydroformylation of dimethylbutenes, offering insights into reaction mechanisms and catalytic processes that may be relevant to compounds like 2,6-Dimethylhept-3-ene (Li, Widjaja, & Garland, 2003).
  • Computational and Theoretical Studies:

    • Fatima et al. (2021) conducted a comprehensive theoretical and experimental analysis of dimedone derivatives, which could inform understanding of similar structures to 2,6-Dimethylhept-3-ene (Fatima et al., 2021).

Safety And Hazards

The hazards of 2,6-Dimethylhept-3-ene are communicated through the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

properties

IUPAC Name

2,6-dimethylhept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h5-6,8-9H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDISTZUHDQPXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314150
Record name 2,6-Dimethyl-3-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylhept-3-ene

CAS RN

2738-18-3
Record name 2,6-Dimethyl-3-heptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2738-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-3-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylhept-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
R Brettle, JR Sutton - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
Electrolysis of phenylcyclopropane in methanolic sodium methoxide gives 1,3-dimethoxy-1-phenylpropane, which is also formed together with 3-methoxy-3-phenylpropan-1-ol and 3-…
Number of citations: 2 pubs.rsc.org
MA Ali, R Saswathy - Fuel, 2023 - Elsevier
Chemical kinetics mechanisms contain elementary reactions and associated Arrhenius rate parameters are necessary to understand the modeling of hydrocarbon autoignition chemistry…
Number of citations: 0 www.sciencedirect.com
AA Mohamad - papers.ssrn.com
Chemical kinetics mechanisms contain elementary reactions and associated Arrhenius rate parameters are necessary to constrain the modeling of hydrocarbon autoignition chemistry. …
Number of citations: 0 papers.ssrn.com
R Chaussin, P Leriverend, D Paquer - Journal of the Chemical Society …, 1978 - pubs.rsc.org
Ozone reacts with vinyl sulphides and gives, with thiopinacolone and thiocamphor derivatives, products containing unmodified hydrocarbon chains; however, with 4-alkylthio-2,6-…
Number of citations: 5 pubs.rsc.org
KR Hargrave, AL Morris - Transactions of the Faraday Society, 1956 - pubs.rsc.org
… ' by mesomerism of the ally1 radical, they must also occur in the oxidation products of RCH= CH--CHR2' where little or no scission products can be detected (eg 2 : 6-dimethylhept-3-ene…
Number of citations: 40 pubs.rsc.org
R Liu, X Wu, W Zhang, Y Chen, J Fu, H Ou - Journal of Hazardous Materials, 2023 - Elsevier
Disinfection in water treatments induces microplastics (MPs) to produce various derivative products, among which the volatile organic compounds (VOCs) are still poorly understood. …
Number of citations: 9 www.sciencedirect.com
Y Wang - 1997 - vtechworks.lib.vt.edu
Cyclopropane derivatives are frequently utilized as "probes" for radical cation intermediates in a number of important chemical and biochemical oxidation. The implicit assumption in …
Number of citations: 0 vtechworks.lib.vt.edu
BH Davis - Catalysis today, 1999 - Elsevier
A review of results impacting the dehydrocyclization mechanisms for monofunctional catalysts proposed to date has been made. The data indicate that, while alkane conversions at low …
Number of citations: 132 www.sciencedirect.com
X Luo, S Zhang, F Ding, X Lin - RSC advances, 2016 - pubs.rsc.org
Bi2MoO6/BiOCl (BMB) with thermally-responsive catalytic properties was synthesized by a one-step hydrothermal approach under a low-temperature environment. The influence of …
Number of citations: 10 pubs.rsc.org
RP Philp, D Van de Meent - Precambrian Research, 1983 - Elsevier
A selection of Precambrian kerogens has been characterized by Curie-point pyrolysis combined with gas chromatography and gas chromatography-mass spectrometry. The resulting …
Number of citations: 11 www.sciencedirect.com

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